molecular formula C11H12ClN B1592079 N-Methyl-1-naphthylamine Hydrochloride CAS No. 4643-36-1

N-Methyl-1-naphthylamine Hydrochloride

Cat. No.: B1592079
CAS No.: 4643-36-1
M. Wt: 193.67 g/mol
InChI Key: ALZGTEASAJRPTL-UHFFFAOYSA-N
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Description

N-Methyl-1-naphthylamine Hydrochloride is a useful research compound. Its molecular formula is C11H12ClN and its molecular weight is 193.67 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylnaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N.ClH/c1-12-11-8-4-6-9-5-2-3-7-10(9)11;/h2-8,12H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZGTEASAJRPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611267
Record name N-Methylnaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4643-36-1
Record name N-Methylnaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance in Advanced Chemical and Biological Sciences

N-Methyl-1-naphthylamine Hydrochloride is recognized primarily as a chemical intermediate and a compound for specialized research applications. Its significance stems from the inherent properties of the N-methylated naphthylamine structure. While detailed research applications specifically citing the hydrochloride salt are specialized, the core molecule, N-methyl-1-naphthylamine, possesses characteristics that make it a valuable entity in chemical and biological studies.

The naphthalene (B1677914) moiety provides a rigid, planar aromatic system that is inherently fluorescent. This property is central to its use in the development of fluorescent probes and markers. In biological sciences, fluorescent molecules are crucial for visualizing cellular components and processes. While a closely related compound, N-phenyl-1-naphthylamine (NPN), is extensively used as a fluorescent probe to study the interactions of molecules with cell membranes, the underlying principles of fluorescence are shared with N-methyl-1-naphthylamine. fishersci.canih.gov The methyl group on the amine can subtly influence the molecule's solubility and electronic properties, which can be fine-tuned for specific research purposes.

Furthermore, this compound is cataloged as a biochemical for proteomics research. scbt.com In this field, chemical probes and reagents are essential for identifying and quantifying proteins and their interactions within complex biological samples. The reactivity of the amine group allows for its potential use in derivatization reactions to label and subsequently detect specific proteins or peptides.

Historical Trajectories of Naphthylamine Derivative Research

The story of N-Methyl-1-naphthylamine Hydrochloride is rooted in the broader history of naphthylamine chemistry, which is intertwined with the birth of the synthetic dye industry in the 19th century. Following the discovery of aniline (B41778) dyes, chemists turned their attention to other coal tar derivatives, including naphthalene (B1677914). britannica.com

1-Naphthylamine (B1663977), the parent compound of N-Methyl-1-naphthylamine, was first prepared by the reduction of 1-nitronaphthalene (B515781). wikipedia.org This breakthrough opened the door to a new class of dyestuffs. The sulfonic acid derivatives of 1-naphthylamine, for instance, were found to be crucial intermediates in the synthesis of azo dyes, which could impart vibrant and lasting colors to textiles. wikipedia.org One notable example is the use of a 1-naphthylamine derivative, naphthionic acid, in the production of Congo red. wikipedia.org

The development of synthetic methodologies to create derivatives of 1-naphthylamine, such as through N-alkylation to produce compounds like N-Methyl-1-naphthylamine, expanded the chemical space available to researchers and industrial chemists. This allowed for the fine-tuning of properties such as solubility, color, and binding affinity for various substrates. The hydrochloride salt form of these amines, including this compound, is often utilized to improve their stability and handling characteristics as solid materials. cymitquimica.com While 2-naphthylamine (B18577) was also historically used in dye synthesis, its use has been largely curtailed due to its carcinogenic properties. wikipedia.orgnih.govwho.int

Contemporary Research Directions and Future Perspectives for N Methyl 1 Naphthylamine Hydrochloride

Elucidating Novel Synthetic Pathways

The synthesis of N-substituted naphthylamines is an area of active investigation, with a focus on developing efficient and selective methods.

Regioselective synthesis is crucial in ensuring the desired isomer of a substituted naphthalene is produced. In the context of naphthylamines, controlling the position of the amino group on the naphthalene ring is a primary challenge. Direct catalytic amination of naphthalene represents a promising strategy for producing naphthylamine with high atom economy. rsc.org Research has shown that vanadium-based catalysts can facilitate the direct amination of naphthalene to produce naphthylamine under relatively mild conditions. rsc.org The active sites for this amination reaction are believed to be the V=O bonds of monovanadate in the V2O5/HZSM-5 catalyst, which are responsible for activating the naphthalene and forming NH3+ as the active amination reagent. rsc.org

Further control over regioselectivity can be achieved by starting with a pre-functionalized naphthalene ring. For instance, the synthesis of 1-naphthylamine can be achieved through the hydrogenation of 1-nitronaphthalene (B515781). google.com By using purified 1-nitronaphthalene that is substantially free of the 2-nitronaphthalene (B181648) isomer, the resulting product is regioselectively the 1-amino isomer. google.com

Catalysis plays a pivotal role in the synthesis of N-Methyl-1-naphthylamine and its precursors. One established industrial method for preparing 1-naphthylamine is the catalytic hydrogenation of 1-nitronaphthalene. google.com This process is conducted at elevated temperatures (150 to 250°C) and pressures (50 to 300 bar) in the presence of a platinum/activated charcoal catalyst. google.com The use of inert organic solvents miscible with water is also a key feature of this method. google.com

Another catalytic approach involves the reaction of aniline (B41778) with 1-naphthylamine to produce N-phenyl-1-naphthylamine, a related compound. google.com This reaction can be catalyzed by a variety of substances, including boron and fluorine-containing catalysts, mono or polysulfonic acids, iodine, PCl₃, PCl₅, or POCl₃. google.com The reaction is typically carried out in the liquid phase at temperatures between 100 and 400°C and at pressures above atmospheric pressure. google.com

For the direct synthesis of N-methyl-1-naphthalenemethylamine, a key intermediate, a one-pot process has been developed. nus.edu.sg This process starts with the chloromethylation of naphthalene using paraformaldehyde and HCl in the presence of phosphoric acid as a catalyst to yield 1-chloromethylnaphthalene. nus.edu.sgniscpr.res.in This intermediate is then reacted with a methylamine (B109427) solution to produce N-methyl-1-naphthalenemethylamine. nus.edu.sgniscpr.res.in

Table 1: Catalytic Approaches for Naphthylamine Synthesis

Product Starting Material Catalyst Reaction Conditions Reference
1-Naphthylamine 1-Nitronaphthalene Platinum/activated charcoal 150-250°C, 50-300 bar google.com
N-Phenyl-1-naphthylamine Aniline, 1-Naphthylamine Iodine, Sulfonic acids, etc. 100-400°C, >1 atm google.com
N-methyl-1-naphthalenemethylamine Naphthalene Phosphoric acid, HCl Heating nus.edu.sg

The synthesis of N-methyl-1-naphthalenemethanamine can involve a hydrolysis step. google.com In one process, N-methylformamide is first reacted with a strong base to form its anion, which then reacts with 1-chloromethylnaphthalene to produce an N-methyl-N-(1-naphthylmethyl)-formamide intermediate. google.com This formamide (B127407) derivative is then subjected to either acid or base hydrolysis to yield the final product. google.com Base hydrolysis can be achieved by heating the intermediate with aqueous sodium hydroxide. google.com The mechanism of basic hydrolysis of related N-aryl-N-methylcarbamates has been studied, and it is suggested that the reaction can proceed through a tetrahedral intermediate, with the rate-determining step being either the formation of this intermediate or its breakdown via C-N or C-OR bond cleavage. researchgate.net The surrounding solvent can influence the reaction barrier, and the inclusion of explicit solvent molecules in computational models has been shown to lower the activation energy. researchgate.net

Alkylation is a fundamental process in the synthesis of N-Methyl-1-naphthylamine derivatives. A common method involves the alkylation of methylamine with 1-chloromethylnaphthalene. niscpr.res.in This reaction is typically carried out by adding 1-chloromethylnaphthalene to a chilled solution of methylamine in methanol (B129727). niscpr.res.in

The development of stereoselective methods is crucial for the synthesis of chiral amine derivatives. A practical, transition-metal-free method for the asymmetric alkylation of amines with racemic alcohols has been developed to produce α-chiral amines. liv.ac.uk This method utilizes a hydrogen autotransfer process co-catalyzed by a ketone and NaOH. liv.ac.uk Racemic secondary alcohols react with a chiral sulfinamide, such as Ellman's chiral tert-butanesulfinamide, to afford chiral amines with high diastereoselectivities. liv.ac.uk While not directly applied to this compound, this methodology provides a framework for the stereoselective synthesis of its chiral derivatives. The resulting chiral amines can be readily converted to chiral primary amines through simple acidolysis. liv.ac.uk

Derivatization and Functionalization Studies

The amine group in N-Methyl-1-naphthylamine is a key site for further chemical modification.

The secondary amine in N-Methyl-1-naphthylamine allows for further alkylation and acylation reactions to create a diverse range of derivatives. Further alkylation can be used to synthesize tertiary amines. For example, the synthesis of naftifine (B1207962) involves the condensation of N-methyl-1-naphthylmethylamine with cinnamyl bromide. niscpr.res.in

Advanced acylation techniques have also been explored. For instance, in the synthesis of other complex amines, N-demethylation followed by N-acylation has been achieved using palladium catalysts like palladium(II) acetate (B1210297) or palladium(II) acetylacetonate. nih.gov This demonstrates a method for replacing the methyl group with an acyl group, which can then be hydrolyzed to yield a secondary amine that is available for re-alkylation. nih.gov Another approach involves intramolecular acyl transfer, where a bis-O-acetylated precursor is converted to its N-acetyl derivative, also catalyzed by Pd(OAc)₂. nih.gov These advanced methods highlight the potential for sophisticated functionalization of the amine group in N-Methyl-1-naphthylamine and its derivatives.

Table 2: Derivatization Reactions of the Amine Group

Reaction Type Reagents/Catalysts Product Type Reference
Alkylation Cinnamyl bromide Tertiary amine (Naftifine) niscpr.res.in
Acylation Acetic anhydride, Pd(OAc)₂ N-acetyl derivative nih.gov
Hydrolysis Acid or Base Secondary amine google.com

Strategies for Aromatic Ring Functionalization

The functionalization of the aromatic rings in N-Methyl-1-naphthylamine is analogous to that of its parent compound, 1-naphthylamine. The presence of the activating amino group directs electrophilic substitution primarily to the ortho and para positions (C2, C4, and C5).

Key functionalization strategies include:

Sulfonation: The sulfonic acid derivatives of naphthylamines are crucial intermediates in the synthesis of azo dyes. wikipedia.org Heating N-Methyl-1-naphthylamine with sulfuric acid can introduce a sulfonic acid group (-SO₃H) onto the aromatic ring, typically at the 4-position, to produce N-methyl-1-aminonaphthalene-4-sulfonic acid. wikipedia.org This derivative is valuable due to its increased water solubility and its utility in creating dyes. wikipedia.org

Oxidation: Chromic acid can convert the parent compound, 1-naphthylamine, into 1,4-naphthoquinone. wikipedia.org This reaction demonstrates a method to transform the aminonaphthalene core into a quinone structure, which is a key motif in many biologically active molecules and dyes. Solutions of 1-naphthylamine salts are also known to produce a blue precipitate with oxidizing agents like ferric chloride, a reaction useful for qualitative identification. wikipedia.org

Reduction: The unsubstituted ring of the naphthalene system can be selectively reduced. Using sodium in boiling amyl alcohol reduces the non-amine-bearing ring of 1-naphthylamine to yield tetrahydro-1-naphthylamine. wikipedia.org This selective hydrogenation allows for the creation of saturated carbocyclic structures while preserving the aromatic amine portion.

Reaction TypeReagent(s)Typical ProductSignificance
SulfonationSulfuric Acid (H₂SO₄)N-methyl-1-aminonaphthalene-4-sulfonic acidIntermediate for azo dyes. wikipedia.org
OxidationChromic Acid1,4-Naphthoquinone derivativeSynthesis of quinone structures. wikipedia.org
ReductionSodium (Na) in Amyl AlcoholTetrahydro-N-methyl-1-naphthylamineSelective saturation of one aromatic ring. wikipedia.org

Preparation and Characterization of Isotopically Labeled this compound for Research

Isotopically labeled compounds are indispensable tools in research, particularly for mechanistic studies, metabolic tracking, and as internal standards in quantitative analysis.

Preparation

The synthesis of isotopically labeled this compound can be achieved by incorporating a stable isotope such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). A common strategy involves using an isotopically labeled methylating agent.

A plausible synthetic route for N-(methyl-d₃)-1-naphthylamine Hydrochloride is:

Starting Material: Begin with non-labeled 1-naphthylamine. wikipedia.org

Methylation: React 1-naphthylamine with a deuterated methylating agent, such as iodomethane-d₃ (CD₃I). The reaction involves the nucleophilic attack of the amine on the labeled iodomethane, displacing the iodide and forming the N-(methyl-d₃)-1-naphthylamine.

Hydrochloride Salt Formation: The resulting deuterated amine is then treated with hydrochloric acid (HCl) in a suitable solvent, such as isopropanol, to precipitate the N-(methyl-d₃)-1-naphthylamine Hydrochloride salt. niscpr.res.in

Characterization

Confirming the successful incorporation of the isotopic label is achieved through analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. chemicalbook.com

Mass Spectrometry (MS): The molecular weight of the labeled compound will be higher than the unlabeled version. For each deuterium that replaces a hydrogen, the mass increases by approximately 1 Da. The molecular weight of standard N-Methyl-1-naphthylamine (free base) is approximately 157.22 g/mol . chemspider.com The N-(methyl-d₃) analogue would have a molecular weight of approximately 160.24 g/mol .

NMR Spectroscopy:

¹H NMR: In the proton NMR spectrum of the deuterated compound, the signal corresponding to the N-methyl protons would be absent, providing clear evidence of successful labeling.

¹³C NMR: In the carbon-13 NMR spectrum, the signal for the methyl carbon would show a different splitting pattern due to coupling with deuterium instead of hydrogen.

²H NMR: A deuterium NMR spectrum would show a signal at the chemical shift corresponding to the methyl group, confirming the presence and location of the label.

PropertyN-Methyl-1-naphthylamineN-(methyl-d₃)-1-naphthylamineAnalytical Observation
Molecular Formula (Free Base)C₁₁H₁₁N chemspider.comC₁₁H₈D₃N-
Molecular Weight (Free Base)~157.22 g/mol chemspider.com~160.24 g/molMass spectrum shows a +3 Da shift.
¹H NMR N-CH₃ SignalPresentAbsentDisappearance of the methyl proton resonance.
¹³C NMR N-CH₃ SignalTriplet (due to ¹H coupling)Septet (due to ²H coupling)Change in signal multiplicity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic protons of the naphthalene ring, the N-methyl protons, and the amine proton. Upon formation of the hydrochloride salt from the free base (N-Methyl-1-naphthylamine), the secondary amine is protonated to form a secondary ammonium (B1175870) ion (-NH₂⁺-). This transformation induces significant changes in the spectrum.

The protons on the naphthalene ring, typically appearing in the range of 7.0-8.5 ppm, will experience a downfield shift due to the increased electron-withdrawing nature of the protonated amino group. The N-methyl group, a singlet, will also shift downfield. A new, broad signal corresponding to the two protons on the positively charged nitrogen atom is expected to appear, and its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (Naphthyl)7.2 - 8.6Multiplet
N-H₂⁺Variable (likely broad)Singlet
N-CH₃~3.0 - 3.5Singlet

Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct signals are expected for the naphthalene ring carbons and one for the N-methyl carbon. Similar to the ¹H NMR, the protonation of the amine group causes a deshielding effect, leading to a downfield shift of the carbon signals, particularly for the carbon directly attached to the nitrogen (C1) and other carbons in the ring system.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic (Naphthyl) - C1135 - 145
Aromatic (Naphthyl) - Other110 - 135
N-CH₃30 - 40

Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

The IR spectrum of this compound is characterized by the vibrational modes of the naphthalene ring and the secondary ammonium group. The most significant change from the free base is the appearance of absorptions associated with the -NH₂⁺- group. The N-H stretching vibration of the secondary amine in the free base (typically a single, sharp band around 3350-3310 cm⁻¹) is replaced by a broad and strong N-H⁺ stretching envelope in the hydrochloride salt, generally observed in the 3000 to 2700 cm⁻¹ region. spectroscopyonline.com This broadness is due to hydrogen bonding. Additionally, an NH₂⁺ bending vibration is expected to appear in the 1620 to 1560 cm⁻¹ range. spectroscopyonline.com

Table 3: Key IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H⁺ Stretch (Ammonium)3000 - 2700Strong, Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C=C Stretch (Aromatic)1620 - 1580Medium-Strong
N-H⁺ Bend (Ammonium)1620 - 1560Medium
C-N Stretch1335 - 1250Medium

Raman spectroscopy provides complementary information to IR spectroscopy. While the polar N-H⁺ bonds will show weak signals in the Raman spectrum, the non-polar C-C bonds of the naphthalene ring will exhibit strong signals, making Raman an excellent tool for fingerprinting the aromatic core of the molecule. The characteristic ring stretching and breathing vibrations of the naphthalene system are expected to be prominent.

Table 4: Key Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
C-H Stretch (Aromatic)3100 - 3000Strong
Ring Stretching (Naphthyl)1600 - 1300Strong
Ring Breathing (Naphthyl)~1000Medium

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the analysis would typically be performed on the free base, N-Methyl-1-naphthylamine, which has a molecular weight of approximately 157.21 g/mol . guidechem.comnih.gov

In an electron ionization (EI) mass spectrum of the free base, the molecular ion peak (M⁺) would be observed at m/z 157. nih.gov A significant peak at m/z 156 would correspond to the loss of a hydrogen atom. nih.gov Another major fragment would likely be observed at m/z 115, resulting from the loss of the methylamino group and subsequent rearrangement. nih.gov The fragmentation of aromatic amines is often characterized by cleavage of the bond beta to the aromatic ring.

Table 5: Predicted Mass Spectrometry Fragmentation for N-Methyl-1-naphthylamine

m/z Proposed Fragment Fragmentation Pathway
157[C₁₁H₁₁N]⁺Molecular Ion (M⁺)
156[C₁₁H₁₀N]⁺Loss of H radical from the amine
115[C₉H₇]⁺Loss of CH₃NH radical followed by rearrangement

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatographic techniques are indispensable in the analytical chemistry of this compound, providing robust methods for assessing its purity and for separating it from related substances and impurities. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose due to its high resolution, sensitivity, and speed.

The development and validation of an HPLC method are critical for ensuring the reliable analysis of this compound. A typical reversed-phase HPLC (RP-HPLC) method would be developed to separate the compound from any potential impurities or degradation products.

Method Development:

A suitable HPLC method for this compound would likely employ a C18 column, which is effective for separating non-polar to moderately polar compounds. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The choice of mobile phase composition and pH is crucial for achieving optimal separation. Given that this compound is a salt of an amine, controlling the pH of the mobile phase is important to ensure consistent retention and peak shape. A UV detector would be appropriate for detection, as the naphthyl group provides a strong chromophore.

A stability-indicating HPLC method for the simultaneous determination of pheniramine (B192746) maleate (B1232345) and naphazoline (B1676943) hydrochloride, another compound containing a naphthalene moiety, utilized an Agilent Zorbax Eclipse XDB C18 column (150 mm × 4.6 mm, 5 μm). nih.gov The mobile phase was a mixture of 10 mM phosphate buffer at pH 2.8 with 0.5% triethylamine (B128534) and methanol (68:32, v/v), at a flow rate of 1 mL/min, with detection at 280 nm. nih.gov Such conditions could serve as a starting point for method development for this compound.

Method Validation:

Once developed, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. nih.gov The validation process assesses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. npra.gov.my This is often demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank or placebo sample. demarcheiso17025.com

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (R²) of > 0.999 is generally considered acceptable. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. chromatographyonline.com It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. chromatographyonline.com It is usually expressed as the relative standard deviation (RSD) for a series of measurements. The FDA suggests a typical RSD of ≤ 1% for drug substances. demarcheiso17025.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com The LOQ is often determined as the concentration that yields a signal-to-noise ratio of approximately 10. chromatographyonline.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. demarcheiso17025.com

Below is an interactive data table summarizing typical HPLC method parameters and validation acceptance criteria that would be applicable for the analysis of this compound.

ParameterTypical Condition/SpecificationReference
Chromatographic Conditions
Stationary PhaseReversed-Phase C18, 5 µm nih.gov
Mobile PhasePhosphate Buffer/Acetonitrile or Methanol nih.gov
Flow Rate1.0 mL/min nih.gov
DetectionUV at ~280 nm nih.gov
Validation Parameters
Linearity (R²)≥ 0.999 demarcheiso17025.com
Accuracy (% Recovery)98.0 - 102.0% chromatographyonline.com
Precision (RSD)≤ 2% demarcheiso17025.com
System Suitability (Tailing Factor)≤ 2.0 demarcheiso17025.com
System Suitability (Theoretical Plates)≥ 2000 demarcheiso17025.com

X-ray Crystallography of this compound and Related Iminium Salts

This related compound was synthesized through the condensation of 1-naphthylamine with acetone (B3395972) in the presence of an Et3N·HCl catalyst. researchgate.neteujournal.org The resulting iminium salt was characterized by various spectroscopic methods and its structure was confirmed by X-ray crystallography. researchgate.neteujournal.org

The crystal structure analysis revealed that 1-naphthyl(1-methylethylidene)iminium chloride crystallizes in the orthorhombic space group Pbca. researchgate.neteujournal.org In the solid state, the iminium cation and the chloride anion are linked by an N–H···Cl hydrogen bond. researchgate.neteujournal.org This type of hydrogen bonding is a common feature in the crystal structures of amine hydrochlorides and contributes significantly to the stability of the crystal lattice.

The structural parameters of the 1-naphthyl(1-methylethylidene)iminium chloride crystal are detailed in the table below.

ParameterValueReference
Crystallographic Data for 1-naphthyl(1-methylethylidene)iminium chloride
Crystal SystemOrthorhombic researchgate.neteujournal.org
Space GroupPbca researchgate.neteujournal.org
a (Å)10.8668(8) researchgate.neteujournal.org
b (Å)11.1758(9) researchgate.neteujournal.org
c (Å)18.8726(18) researchgate.neteujournal.org
α, β, γ (°)90 researchgate.neteujournal.org
Z (Molecules per unit cell)8 researchgate.neteujournal.org
R-factor0.0308 researchgate.neteujournal.org

The study of such related structures is crucial for understanding the conformational preferences and non-covalent interactions that would likely be present in the crystal structure of this compound. The presence of the naphthalene moiety, the iminium or ammonium center, and the chloride counter-ion suggests that a combination of π-π stacking interactions between the naphthalene rings and strong hydrogen bonding would be the defining features of its solid-state architecture.

Computational Chemistry and Molecular Modeling of N Methyl 1 Naphthylamine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods provide fundamental information about bonding, charge distribution, and molecular orbitals, which are crucial for understanding a molecule's stability and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like N-Methyl-1-naphthylamine Hydrochloride.

DFT studies can elucidate the electronic properties that govern the reactivity of the molecule. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. The locations of these frontier orbitals also pinpoint the likely sites for nucleophilic (HOMO) and electrophilic (LUMO) attack.

For aromatic amines, DFT is used to generate Molecular Electrostatic Potential (MESP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. In this compound, the nitrogen atom and the naphthalene (B1677914) ring's π-system are expected to be key features in its MESP. Studies on similar naphthylamine systems have successfully used DFT to analyze reaction thermochemistry and identify sites of reactivity. mdpi.comresearchgate.net

Table 1: Key Electronic Properties Calculable by DFT for this compound

PropertyDescriptionSignificance for Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital; represents the ability to donate an electron.Indicates the propensity for the molecule to act as a nucleophile or undergo oxidation.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron.Indicates the propensity for the molecule to act as an electrophile or undergo reduction.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap correlates with higher chemical reactivity and lower kinetic stability.
MESP Molecular Electrostatic Potential; a 3D map of the charge distribution on the molecule's surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for reactions.
Mulliken Atomic Charges A method for partitioning the total electron density among the atoms in the molecule.Provides a quantitative measure of the partial charge on each atom.

This compound is not a rigid molecule. Rotation can occur around the single bond connecting the nitrogen atom to the naphthalene ring (C-N bond). Conformational analysis involves systematically exploring these rotational possibilities to identify the different spatial arrangements (conformers) of the molecule and their relative energies.

By calculating the energy of the molecule as a function of the dihedral angle of the C-C-N-C bond, a potential energy landscape (PEL) can be constructed. The PEL reveals the most stable conformer(s) (global and local minima) and the energy barriers (transition states) that separate them. This information is crucial for understanding the molecule's preferred shape in different environments and how easily it can transition between different conformations. Such analyses on related naphthyl derivatives have shown that steric hindrance between the methyl group and the hydrogen atom at the 8-position of the naphthalene ring plays a significant role in determining the lowest-energy conformation. documentsdelivered.com

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, single molecules (often in a vacuum), Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations model the movements and interactions of atoms and molecules over time, providing a dynamic picture of the compound's behavior in a more realistic environment, such as in a solvent.

For this compound, an ionic compound, MD simulations are particularly useful for studying its behavior in solution. These simulations can model how the N-Methyl-1-naphthylammonium cation and the chloride anion interact with each other and with solvent molecules (e.g., water).

Key interactions that can be investigated include:

Hydrogen Bonding: The protonated amine group (-NHCH₃⁺) can act as a hydrogen bond donor to solvent molecules like water or to the chloride anion. The strength, lifetime, and geometry of these hydrogen bonds can be quantified.

Ion-Solvent Interactions: MD simulations can characterize the solvation shell around the cation and anion, revealing how solvent molecules arrange themselves to stabilize the ions.

π-π Stacking: The aromatic naphthalene rings can engage in π-π stacking interactions with other naphthalene rings or other aromatic species. MD can predict the preferred orientation (e.g., parallel-displaced or T-shaped) and the strength of these non-covalent interactions.

These simulations provide insight into the solubility, aggregation behavior, and transport properties of the compound in a liquid phase.

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra for structure validation and interpretation. DFT is a common method for these predictions.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding of each nucleus. Comparing calculated shifts with experimental spectra, such as the known ¹H NMR spectrum for this compound, helps confirm the proposed structure and assign specific signals to specific atoms. researchgate.netchemicalbook.com

Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated, corresponding to the peaks in its IR and Raman spectra. This allows for the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretches, N-H bends, or aromatic ring vibrations.

Electronic (UV-Vis) Spectroscopy: The energies of electronic transitions (e.g., π → π* transitions in the naphthalene ring) can be calculated using time-dependent DFT (TD-DFT). These calculated transition energies correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

Table 2: Example of Computational vs. Experimental Spectroscopic Data Correlation

Spectroscopic TechniqueParameter PredictedTypical Computational MethodValue for Structural Elucidation
NMR ¹H and ¹³C Chemical Shifts (δ)GIAO-DFTAssigns signals to specific nuclei, confirming connectivity.
IR Spectroscopy Vibrational Frequencies (cm⁻¹)DFTAssigns absorption bands to specific functional group vibrations.
UV-Vis Spectroscopy Electronic Transition Energy (λmax)TD-DFTCorrelates absorption bands with specific electronic excitations.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for mapping the detailed pathways of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its reactions with other chemical species.

Biological and Biochemical Research Applications of N Methyl 1 Naphthylamine Hydrochloride

Investigation of Biochemical Interactions and Metabolic Pathways

The study of N-Methyl-1-naphthylamine hydrochloride provides insights into fundamental biochemical processes, from drug metabolism to its interactions with essential cellular components.

Role in Drug Metabolism and Endogenous Detoxification Processes

The metabolism of foreign compounds, or xenobiotics, is a critical detoxification process in organisms, primarily carried out by specialized enzymatic systems. wikipedia.org These metabolic pathways, often divided into Phase I and Phase II reactions, modify the chemical structure of compounds to make them more water-soluble and easier to excrete. wikipedia.orgresearchgate.net

N-Methyl-1-naphthylamine, as a xenobiotic, is subject to these metabolic transformations. Phase I reactions, typically involving cytochrome P450 (CYP) oxidases, introduce polar or reactive groups into the molecule. wikipedia.org Studies on similar N-methylated compounds have shown that N-methylation can significantly influence recognition and metabolism by CYP enzymes. nih.gov For N-Methyl-1-naphthylamine, this could involve hydroxylation of the naphthalene (B1677914) ring or oxidative N-demethylation, where the methyl group is removed. wikipedia.org

Following Phase I modification, the metabolites can undergo Phase II conjugation reactions. wikipedia.org In this phase, transferase enzymes attach large anionic groups, such as glucuronic acid or sulfate (B86663), to the modified compound. researchgate.net This process further increases the polarity of the metabolite, detoxifies reactive intermediates, and facilitates their active transport and excretion from the body. wikipedia.org The parent compound of N-Methyl-1-naphthylamine, 1-naphthylamine (B1663977), is known to be excreted as glucuronide and sulfate conjugates. nih.gov

Interaction Profiling with Cellular Components and Biomacromolecules

The biological effects of this compound are linked to its interactions with cellular components. The mechanism of action can involve metabolic activation into reactive intermediates that are capable of binding to essential biomacromolecules like DNA and proteins. These interactions can disrupt normal cellular functions and signaling pathways. For instance, the formation of adducts with DNA can be a source of genotoxicity, while binding to proteins can alter their structure and function, potentially leading to enzyme inhibition or modulation of signaling cascades.

Application in Proteomics for Biomolecule Labeling and Detection

In the field of proteomics, which is the large-scale study of proteins, this compound serves as a valuable biochemical tool. scbt.com It is utilized for the labeling and detection of proteins. Its ability to form stable complexes with certain biomolecules makes it an effective reagent for these applications, aiding in the identification and quantification of proteins in complex biological samples. scbt.com

Pharmacological Research and Drug Discovery Endeavors

Within pharmacological research, this compound is employed both as a standard for assays and as a molecular scaffold for investigating biological interactions.

Utilization as a Reference Standard in Pharmacological and Biochemical Assays

This compound is used as a reference standard in various pharmacological and biochemical assays. lgcstandards.comtcichemicals.com As a chemical with a defined purity, it serves as a benchmark for the identification and quantification of related substances. tcichemicals.com For example, a closely related compound, N-Methyl-1-naphthalenemethylamine hydrochloride, is utilized as a certified impurity reference material in the analysis of the pharmaceutical Terbinafine. lgcstandards.com This use as a standard is crucial for quality control and ensuring the accuracy and reproducibility of experimental results in research and pharmaceutical development.

Assessment of Receptor Binding Affinity and Enzyme Interaction Kinetics

The naphthylamine structure is a component of various biologically active molecules, making its derivatives useful for studying interactions with biological targets. The assessment of binding affinity and enzyme kinetics is fundamental in pharmacology.

Fluorescence spectroscopy is a common technique used to measure the binding affinity of ligands to proteins. In a typical competitive binding assay, a fluorescent probe, such as the structurally similar N-phenyl-1-naphthylamine (1-NPN), is used. The probe binds to the protein of interest, and its fluorescence is measured. When a competing ligand is introduced, it displaces the fluorescent probe, causing a change in the fluorescence signal. By measuring the concentration of the competitor needed to displace the probe (the IC50 value), the dissociation constant (Ki) of the competitor can be calculated, providing a measure of its binding affinity. mdpi.com

Table 1: Example Data from a Competitive Fluorescence Binding Assay This table illustrates typical data obtained from such an assay, using hypothetical values for this compound for demonstrative purposes.

ParameterValueDescription
Fluorescent ProbeN-phenyl-1-naphthylamine (1-NPN)The fluorescent molecule that binds to the protein.
Protein Concentration2 µMThe fixed concentration of the target protein in the assay. mdpi.com
Calculated IC5010 µMThe concentration of the competitor required to inhibit 50% of the probe's binding.
Calculated Ki (Dissociation Constant)5 µMIndicates the binding affinity of the competitor to the protein. A lower Ki signifies stronger binding.

Furthermore, derivatives of N-methyl-1-naphthylamine have been investigated for their enzyme inhibition properties. For example, certain derivatives have shown potent inhibition of dihydrofolate reductase (DHFR), a key enzyme in cancer therapy. This highlights the potential of the N-methyl-1-naphthylamine scaffold in designing enzyme inhibitors.

Metabolic Stability and Biotransformation Studies in Biological Systems

The study of a compound's metabolic stability and biotransformation is a critical component of early-phase drug discovery, as these factors significantly influence the pharmacokinetic profile of a potential therapeutic agent. researchgate.net Understanding how a new chemical entity (NCE) is metabolized is essential for determining its dosing regimen and frequency. researchgate.net Compounds that undergo rapid biotransformation may have reduced exposure, while those that are too metabolically stable could lead to adverse effects due to accumulation. researchgate.net

In vitro assays, often utilizing liver microsomes or S9 fractions, are standard methods for assessing metabolic stability. researchgate.netresearchgate.net These tests provide data on the intrinsic clearance of a compound, which helps in predicting its in vivo clearance through various scaling models and hepatic clearance predictions. researchgate.net For this compound, its biotransformation would likely involve the modulation of enzymes associated with metabolic pathways and detoxification processes. The naphthalene core and the N-methyl group are potential sites for metabolic modification by enzymes such as cytochrome P450s. The hydrochloride salt form of the compound is utilized to improve its solubility and stability for research applications.

Strategies to enhance metabolic stability often involve structural modifications of a lead compound. researchgate.net These modifications can range from cyclization and altering ring sizes to the strategic replacement of hydrogen atoms with deuterium (B1214612) to slow metabolic breakdown. researchgate.net

Exploration in Neurological Condition Therapies and Antifungal Agent Development

The N-naphthylamine scaffold has been a subject of investigation for various therapeutic applications, including neurological disorders and infectious diseases.

Neurological Condition Therapies: Derivatives of N-arylnaphthylamine have been designed and synthesized as potential inhibitors of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease. nih.gov In one study, researchers screened a series of dyes and identified a potent N-arylnaphthylamine derivative that inhibited Aβ fibril association in vitro. nih.gov Further design and synthesis of congeners led to compounds with significant inhibitory activity, with some showing IC₅₀ values in the low micromolar range. nih.gov Notably, one of the potent derivatives demonstrated the ability to cross the blood-brain barrier in mice, achieving brain concentrations higher than in plasma, a crucial characteristic for drugs targeting the central nervous system. nih.gov

Antifungal Agent Development: The naphthylamine structural motif is found in a class of antifungal drugs known as allylamines. A structurally related compound, N-methyl-1-naphthalenemethanamine, which features a methylene (B1212753) bridge between the naphthalene ring and the methylamine (B109427) group, is a known intermediate in the synthesis of the widely used antifungal drug Terbinafine. chemicalbook.comgoogle.com

Research has also explored other α-naphthylamine derivatives for their antifungal properties. nih.gov Studies on N-(pyridinylmethyl)naphthalen-1-amines, for instance, have demonstrated moderate antifungal activity against a spectrum of human opportunistic pathogenic fungi, including yeasts and dermatophytes. nih.govresearchgate.net One derivative, in particular, showed promising activity against Trichophyton rubrum, a fungus responsible for a majority of chronic dermatophyte infections in humans, with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL and no associated cytotoxicity at that concentration. nih.gov Further studies on naftifine (B1207962) analogues have identified compounds with potent activity against dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes, as well as other fungi such as Candida albicans and Cryptococcus neoformans. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. rjraap.comresearchgate.net By systematically modifying parts of a molecule, researchers can identify key functional groups and structural features responsible for its therapeutic effects, guiding the design of more potent and selective agents. researchgate.netnih.gov

Correlating Structural Modifications with Observed Biological Activities

SAR studies on derivatives of the N-naphthylamine scaffold have yielded valuable insights into the structural requirements for different biological activities.

For Antifungal Activity: In the development of antifungal agents, specific structural modifications have been shown to enhance potency. A study on α-naphthylamine derivatives revealed that the nature and position of substituents are critical. nih.gov

Compound IDModificationsAntifungal Activity (MIC in μg/mL) vs. T. rubrumCytotoxicity (IC₅₀ in μg/mL)
6b N-(pyridin-3-ylmethyl)naphthalen-1-amine6.25>100
6c N-(pyridin-4-ylmethyl)naphthalen-1-amine623.3 - 4.6

This table is based on data from a study on diverse α-naphthylamine derivatives. nih.gov

As shown in the table, a simple change in the attachment point of the pyridine (B92270) ring (from position 3 to 4) dramatically altered the biological profile. Compound 6b was a selective antifungal agent, while compound 6c was significantly more cytotoxic. nih.gov In another series of naftifine analogues, the introduction of a 4-bromo substituent on a phenyl ring resulted in a compound (18b) with high activity against Candida albicans and Cryptococcus neoformans, demonstrating fungicidal rather than just fungistatic action. mdpi.com

For Amyloid Aggregation Inhibition: In the context of neurological therapies, SAR studies of N-arylnaphthylamine derivatives identified key features for inhibiting Aβ aggregation. The design of various congeners revealed that specific substitutions on the arylamine portion of the molecule could significantly impact inhibitory potency, leading to the identification of compounds with micromolar activity. nih.gov

Impact of Isotopic Labeling (e.g., Deuteration) on Biological Stability and Specificity

Isotopic labeling, particularly the replacement of hydrogen with its heavier isotope deuterium, is a modern strategy used to enhance the metabolic stability of drug candidates. researchgate.net This approach, known as deuteration, leverages the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break. This can slow down the rate of metabolism at the site of deuteration, potentially improving the drug's half-life and pharmacokinetic profile. nih.gov

This strategy is highly relevant for compounds containing metabolically vulnerable sites, such as an N-methyl group, which is often subject to N-demethylation by cytochrome P450 enzymes. nih.gov A key study on the drug enzalutamide (B1683756) demonstrated the effectiveness of this approach. By replacing the hydrogens on its N-methyl group with deuterium (d₃-ENT), researchers observed a significant improvement in metabolic stability. nih.gov

CompoundIn Vitro Clearance (Rat Liver Microsomes)In Vivo Plasma Concentration (AUC) in Rats
Enzalutamide (ENT) BaselineBaseline
d₃-Enzalutamide (d₃-ENT) 49.7% lower than ENT102% higher than ENT

This table is based on data from a comparative study of enzalutamide and its deuterated analog. nih.gov

The deuterated version, d₃-ENT, showed nearly 50% lower intrinsic clearance in rat liver microsomes and a twofold increase in plasma exposure (AUC) when administered orally to rats. nih.gov This was accompanied by an eightfold reduction in the formation of the N-demethylated metabolite. nih.gov For a compound like this compound, deuteration of the N-methyl group could similarly be explored as a strategy to attenuate this specific metabolic pathway, potentially leading to improved biological stability and a more favorable pharmacokinetic profile. The synthesis of deuterated intermediates like deuterated methylamine is well-established, making this a feasible approach in drug development. researchgate.net

Environmental Research and Bioremediation of Naphthylamine Derivatives

Elucidation of Microbial Degradation Pathways for Naphthylamine Compounds

Until recently, the mechanisms for the microbial degradation of polycyclic aromatic amines like 1-naphthylamine (B1663977) (1NA) were largely unknown. biorxiv.org However, recent research has shed light on these pathways. A significant breakthrough came with the isolation of Pseudomonas sp. strain JS3066 from a former naphthylamine manufacturing site. biorxiv.orgsciety.org This bacterium is the first reported isolate capable of using 1NA as a growth substrate and mineralizing it. biorxiv.org

The degradation pathway in strain JS3066 begins with the conversion of 1-naphthylamine through a series of enzymatic reactions. nih.govnih.gov The initial steps involve a five-gene cluster that encodes a dioxygenase system. nih.govbiorxiv.org This system first catalyzes the glutamylation of 1NA. nih.govnih.gov The resulting γ-glutamylated 1NA is then oxidized to 1,2-dihydroxynaphthalene. nih.govbiorxiv.org This intermediate is subsequently funneled into the well-established naphthalene (B1677914) degradation pathway, where it is broken down further via catechol. nih.govnih.govbiorxiv.org

The initial and crucial step in the biodegradation of 1-naphthylamine by Pseudomonas sp. strain JS3066 is glutamylation. nih.govelifesciences.org This reaction is essential because the dioxygenase enzyme system cannot directly act on the amine group of the naphthylamine molecule. nih.govbiorxiv.orgelifesciences.org By converting the aromatic amine to its γ-glutamylated form, the compound is primed for the subsequent oxidation step. nih.govbiorxiv.org This glutamylation pathway is catalyzed by a glutamine synthetase-like (GS-like) enzyme and is a critical mechanism in the degradation of various amine compounds. nih.govelifesciences.org The process is analogous to the aniline (B41778) dioxygenase (AD) enzyme system, which converts aniline to catechol, involving a γ-glutamylanilide synthase. biorxiv.org The glutamylating enzyme plays a vital role in determining the substrate specificity of the entire degradation pathway. nih.govbiorxiv.orgelifesciences.org

The key enzyme responsible for initiating the degradation of 1-naphthylamine in Pseudomonas sp. strain JS3066 has been identified as NpaA1. nih.govnih.govbiorxiv.org NpaA1 is a glutamine synthetase-like (GS-like) enzyme, also referred to as a glutamyl organic amide synthetase (GoaS), that catalyzes the initial glutamylation of 1NA. nih.govbiorxiv.org

A significant feature of NpaA1 is its broad substrate specificity. nih.govsciety.org Enzyme assays have demonstrated that purified NpaA1 is active against not only polycyclic aromatic amines like 1-naphthylamine and 2-naphthylamine (B18577) but also various monocyclic aromatic amines and their chlorinated derivatives, such as aniline and 3,4-dichloroaniline. nih.govbiorxiv.org This contrasts with other similar enzymes, like AtdA1 from an aniline-degrading strain, which are only active against monocyclic aniline derivatives. nih.govbiorxiv.org

Structural and biochemical analyses of NpaA1 have revealed that its broad substrate specificity is due to a large and hydrophobic active pocket, which differs from type I glutamine synthetase (GSI). biorxiv.orgbiorxiv.orgproquest.com Specifically, aromatic residues within the substrate entry tunnel and the V201 site in the large substrate-binding pocket are key factors influencing NpaA1's substrate preferences. nih.govnih.gov

Table 1: Substrate Specificity of NpaA1 Enzyme This interactive table summarizes the range of aromatic amine substrates that the NpaA1 enzyme can act upon, as identified in research studies.

Substrate Class Specific Compounds Tested Activity Detected Source
Polycyclic Aromatic Amines 1-Naphthylamine, 2-Naphthylamine Yes nih.gov, biorxiv.org
Monocyclic Aromatic Amines Aniline Yes nih.gov, biorxiv.org
Chlorinated Anilines 3,4-Dichloroaniline Yes nih.gov, biorxiv.org

The genetic machinery for 1-naphthylamine degradation in Pseudomonas sp. strain JS3066 is located on a plasmid. nih.govbiorxiv.org A specific gene cluster, designated npaA1 through npaA5, encodes the dioxygenase system responsible for the initial conversion of 1NA to 1,2-dihydroxynaphthalene. nih.govbiorxiv.orgelifesciences.org The subsequent metabolism to salicylate (B1505791) is carried out by enzymes that are closely related to those of the nag pathway for naphthalene degradation. nih.govbiorxiv.orgelifesciences.org

The evolution of this degradation pathway appears to be a result of horizontal gene transfer (HGT). nih.govbiorxiv.orgelifesciences.org HGT is a well-known mechanism for the dispersal of biodegradative genes among bacteria, allowing them to adapt to new environmental pressures, such as the presence of anthropogenic chemicals. biorxiv.orgfrontiersin.orgmdpi.com The high sequence similarity of the naphthylamine dioxygenase system to aniline dioxygenase systems, along with the fact that strain JS3066 can also grow on aniline, suggests a recent divergence from a common ancestor. nih.govbiorxiv.orgelifesciences.org It is likely that an ancestral strain acquired the necessary genes through HGT, enabling it to utilize naphthylamine as a substrate. nih.gov The prolonged persistence of pollutants like PAHs in the environment creates selective pressure that drives the evolution of new degradation capabilities through the exchange of genetic elements like plasmids and transposons. frontiersin.org

Ecotoxicological Implications of Naphthylamine Metabolites on Ecosystems

The biodegradation of naphthylamine does not immediately render it harmless. The process generates several intermediate metabolites, which can have their own toxicological profiles. While the parent compound, 1-naphthylamine, is recognized as a carcinogen, its metabolites can also pose risks to ecosystems. nih.govwho.int

For instance, the degradation of naphthalene, a related compound, produces metabolites such as 1-naphthol (B170400). Further bioactivation of 1-naphthol can lead to the formation of 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone. Studies have shown that these quinone metabolites are directly toxic and genotoxic to human cells. Such reactive intermediates can cause cellular damage by depleting protective compounds like glutathione (B108866) and forming adducts with DNA and proteins. nih.gov The presence of such metabolites in the environment can alter microbial communities and impact the health of various organisms. mdpi.com Exposure to environmental toxicants can disrupt the diversity and function of microbiota, leading to broader ecological consequences. mdpi.com

Development of Bioremediation Strategies for Contaminated Sites

The discovery of microorganisms capable of degrading naphthylamine, such as Pseudomonas sp. strain JS3066, opens up promising avenues for bioremediation. nih.govbiorxiv.org Bioremediation is considered an eco-friendly, cost-effective, and sustainable alternative to conventional physical and chemical cleanup methods like incineration or solvent extraction, which can be expensive and generate toxic byproducts. nih.gov

Several bioremediation strategies can be employed for sites contaminated with aromatic pollutants:

In situ Bioremediation : This involves treating the contaminated material at the site. Techniques include bioventing (supplying air/nutrients through wells to stimulate existing bacteria) and biosparging. nih.govresearchgate.net For contaminated groundwater, substances can be injected to create subsurface zones where microbial growth is stimulated to intercept and immobilize contaminants. core.ac.uk

Ex situ Bioremediation : This requires excavating the contaminated soil or pumping groundwater for treatment elsewhere. nih.govcore.ac.uk Methods include:

Landfarming : Contaminated soil is excavated and spread over a prepared bed, where it is periodically tilled to aerate it and stimulate bacterial degradation. nih.gov

Biopiles : This is a hybrid of landfarming and composting where excavated soil is mixed with amendments and piled up. Air is supplied through pipes (B44673) to stimulate the microbial population. nih.gov

Phytoremediation : This strategy uses plants to clean up contaminated environments. Plants can help to extract, sequester, or transform pollutants, reducing their toxicity and bioavailability. nih.gov

The effectiveness of these strategies often relies on creating optimal conditions for microbial activity, which may involve biostimulation (adding nutrients and oxygen) or bioaugmentation (introducing specific microbial strains). researchgate.net

Table 2: Comparison of Bioremediation Strategies for Aromatic Contaminants This interactive table outlines different bioremediation techniques applicable to sites contaminated with naphthylamine and other polycyclic aromatic hydrocarbons (PAHs).

Strategy Description Type Key Advantages Source
Landfarming Contaminated soil is excavated, spread, and tilled to enhance microbial activity. Ex situ Simple, low operating cost. nih.gov
Biopiles Excavated soil is piled and aerated to stimulate biodegradation. Ex situ Controls environmental conditions more easily than landfarming. nih.gov
Bioventing Air is injected into the subsurface to stimulate in-place microbes. In situ Minimally disruptive, cost-effective for deep contamination. researchgate.net
Phytoremediation Plants are used to extract, contain, or degrade contaminants. In situ Low cost, aesthetically pleasing, can treat a wide range of contaminants. nih.gov

Environmental Fate and Transport Modeling Studies

Environmental fate and transport modeling is a critical tool for understanding and predicting how contaminants like naphthylamine derivatives move and change in the environment. cdc.govresearchgate.net These models use mathematical equations to simulate the distribution of a chemical across different environmental compartments such as air, water, soil, and sediment. researchgate.netmdpi.com

The core of these models is a mass balance equation that accounts for various processes:

Transport : The movement of the chemical within and between environmental media. cdc.gov

Transformation : Chemical, physical, or biological changes, including biodegradation. cdc.gov

Partitioning : The distribution of a chemical between different phases (e.g., dissolved in water vs. adsorbed to soil). epa.gov

For a compound like N-Methyl-1-naphthylamine Hydrochloride, key chemical properties such as water solubility, vapor pressure, and partition coefficients would be essential inputs for a fate and transport model. epa.gov The models can be categorized as:

Multimedia Compartmental Models : These treat the environment as a series of well-mixed boxes (compartments) and are useful for regional or national scale risk assessment. researchgate.netmdpi.com

Spatial River/Watershed Models : These are more detailed models that consider the specific hydrology and geography of a river network or watershed. mdpi.com

These models are valuable for several reasons: they can help identify where contamination is likely to spread, predict concentrations in different media, and assess potential exposure risks to humans and ecosystems. cdc.govresearchgate.net They can also be used to evaluate the potential effectiveness of different remediation strategies over the long term. researchgate.net

Applications of N Methyl 1 Naphthylamine Hydrochloride in Materials Science and Industrial Chemistry

Strategic Use as a Building Block in Complex Organic Synthesis

The chemical architecture of N-Methyl-1-naphthylamine Hydrochloride, featuring a naphthalene (B1677914) core with a methylamino group, makes it a strategic precursor in multi-step organic synthesis. It is primarily employed as an intermediate, where the amine group can be further functionalized to build more complex molecular scaffolds. This compound is valued in laboratory-scale synthesis and industrial production for its role in creating high-value chemical products.

A significant application of N-Methyl-1-naphthylamine and its related derivative, N-Methyl-1-naphthalenemethylamine hydrochloride, is in the pharmaceutical industry. These compounds are key intermediates in the synthesis of several antifungal agents belonging to the allylamine (B125299) class. These drugs function by inhibiting the enzyme squalene (B77637) epoxidase, a critical component in the fungal cell membrane synthesis pathway.

Detailed research and patents describe the synthesis of the following APIs using this intermediate:

Terbinafine: N-Methyl-1-naphthalenemethylamine hydrochloride is a documented intermediate in various synthetic routes to produce Terbinafine, a widely used antifungal medication. The synthesis involves the N-alkylation of N-methyl-1-naphthalenemethanamine.

Butenafine Hydrochloride: This compound also serves as a precursor in the synthesis of Butenafine, another topical antifungal agent.

Naftifine (B1207962): In an improved synthesis of Naftifine, N-methyl naphthylmethylamine (generated from its hydrochloride salt) is condensed with cinnamyl bromide. This reaction has been optimized using phase transfer catalysis to improve yields.

Table 1: Use as a Pharmaceutical Intermediate

API Intermediate Used Therapeutic Class
Terbinafine N-Methyl-1-naphthalenemethylamine hydrochloride Antifungal
Butenafine N-Methyl-1-naphthalenemethylamine hydrochloride Antifungal

The parent compound, 1-naphthylamine (B1663977), is a well-established precursor for a variety of dyes. Its sulfonic acid derivatives are particularly important for producing azo dyes, which can dye unmordanted cotton. A notable example is the use of naphthionic acid (1-aminonaphthalene-4-sulfonic acid), derived from 1-naphthylamine, to produce Congo red.

Following this chemical precedent, N-Methyl-1-naphthylamine and its dimethylated counterpart, N,N-Dimethyl-1-naphthylamine, also serve as precursors in the synthesis of specialized dyes. The presence of the methyl group on the amine can modify the final color and properties of the dye. For instance, N,N-Dimethyl-1-naphthylamine is used in the nitrate (B79036) reductase test, where it reacts to form a distinct red azo dye precipitate. This compound can be used in similar applications where a diazonium salt is coupled with the amine to form an azo compound, the fundamental chromophore of azo dyes.

Role in Catalytic Chemistry and Reaction Enhancement

The utility of N-Methyl-1-naphthylamine extends to reaction chemistry, particularly in catalytic processes. In the synthesis of the antifungal drug Naftifine, phase transfer catalysis was successfully employed to enhance reaction efficiency. In this process, N-methyl naphthylmethylamine hydrochloride is neutralized in situ to generate the free amine. This amine is then reacted with cinnamyl bromide under phase transfer conditions, which facilitates the reaction between reactants present in different phases (e.g., an aqueous phase and an organic phase), leading to improved yield compared to conventional methods.

Research in Advanced Materials Development

The functionalization of materials with organic molecules is a key strategy in developing advanced electronic and optoelectronic devices. While research into new materials is ongoing, the direct application of this compound in this area is not widely documented in prominent literature.

In the field of emerging display and lighting technologies, significant research has focused on improving the performance of Perovskite Light-Emitting Diodes (PeLEDs). A common strategy involves passivating the surface of the perovskite material to reduce defects, which act as sites for non-radiative recombination and diminish device efficiency.

Research has shown that certain organic amine compounds can effectively passivate these defects. For example, studies have demonstrated that incorporating a different amine, phenylmethylamine (PMA) , into the device fabrication process can significantly enhance PeLED performance. The addition of an optimal amount of PMA was found to reduce trap density, suppress non-radiative decay, and improve the maximum luminance and current efficiency of the devices by over 30% and 64%, respectively.

While compounds like phenylmethylamine have proven effective, the specific use of this compound for this particular application in perovskite devices is not established in the reviewed scientific literature. The investigation of various organic ligands remains an active area of research, and the potential for naphthalene-containing amines in this context could be a subject for future exploration.

Table 2: List of Mentioned Chemical Compounds

Compound Name Molecular Formula CAS Number
This compound C₁₁H₁₂ClN 4643-36-1
N-Methyl-1-naphthalenemethylamine hydrochloride C₁₂H₁₄ClN 65473-13-4
Terbinafine C₂₁H₂₅N 91161-71-6
Butenafine Hydrochloride C₂₃H₂₇N·HCl 101827-46-7
Naftifine C₂₁H₂₁N 65472-88-0
1-Naphthylamine C₁₀H₉N 134-32-7
N,N-Dimethyl-1-naphthylamine C₁₂H₁₃N 86-56-6
Cinnamyl Bromide C₉H₉Br 4392-24-9
Naphthionic acid C₁₀H₉NO₃S 84-86-6
Congo red C₃₂H₂₂N₆Na₂O₆S₂ 573-58-0
Phenylmethylamine (Benzylamine) C₇H₉N 100-46-9

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Methyl-1-naphthylamine Hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves reductive amination or alkylation of 1-naphthylamine derivatives. For example, a patent (EP 221.781) describes the reaction of 1-naphthylmethylamine with methylating agents like methyl iodide under basic conditions, followed by hydrochloric acid treatment to form the hydrochloride salt . Optimization includes controlling temperature (0–25°C), solvent selection (e.g., methanol or THF), and stoichiometric ratios to achieve yields >85%. Catalysts such as Pd₂dba₃ with S-Phos ligand have been used in coupling reactions to enhance efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the methylamine group (δ 2.3–2.8 ppm for CH₃-N) and aromatic protons (δ 7.2–8.2 ppm for naphthyl). ¹³C signals at ~40 ppm indicate the methylamine carbon .
  • IR Spectroscopy : Absorbance at ~3300 cm⁻¹ (N-H stretch) and 1600–1500 cm⁻¹ (aromatic C=C) validate the structure .
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 186.1 (free base) and 222.6 (HCl salt) .

Q. What are the recommended storage conditions and handling protocols for this compound?

  • Methodological Answer : Store at 2–8°C in an inert atmosphere (e.g., argon) to prevent oxidation. Use desiccants to avoid hygroscopic degradation. Handling requires PPE (gloves, goggles) due to irritant properties. Solubility in polar solvents (e.g., water, ethanol) facilitates lab use .

Advanced Research Questions

Q. How does the electronic environment of the naphthyl group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-rich naphthyl ring stabilizes transition states via conjugation, enhancing electrophilic aromatic substitution. For example, nitro derivatives (e.g., 2-nitro vs. 4-nitro isomers) show differing reactivities: the 2-nitro group induces steric hindrance, reducing reaction rates by 30% compared to 4-nitro analogs. Computational modeling (DFT) can predict regioselectivity .

Q. What role does this compound play in synthesizing pyrido[2,3-d]pyrimidine antifolate analogs?

  • Methodological Answer : It acts as a key intermediate in Pd-catalyzed cross-couplings. For instance, reacting with pyrido-pyrimidine precursors using Pd₂dba₃/S-Phos/LiHMDS in methanol yields antifolate compounds (e.g., 32u in Table 1). Optimal conditions (60°C, 12 hours) achieve 75–80% yields. Purity is confirmed via HPLC (>98%) .

Table 1 : Synthesis of Pyrido-Pyrimidine Analogs Using this compound

CompoundYield (%)Melting Point (°C)
32u 80149.0–150.6

Q. How do structural modifications in derivatives alter biological activity, particularly in cholinesterase inhibition?

  • Methodological Answer : Substituents on the naphthyl ring modulate binding to cholinesterase active sites. For example:

  • Nitro groups : 4-Nitro derivatives show 50% higher inhibition (IC₅₀ = 12 µM) than 2-nitro due to better alignment with the enzyme's catalytic triad .
  • Methylation : N-Methylation reduces basicity, decreasing ionic interactions but improving blood-brain barrier penetration. Comparative SAR studies using kinetic assays (e.g., Ellman’s method) quantify these effects .

Data Contradictions and Resolution

  • Synthesis Yields : Patent methods (e.g., EP 221.781) report higher yields (>85%) than academic protocols (75–80%) due to industrial-grade reagents . Researchers should validate scalability by replicating conditions with controlled purity inputs.
  • Biological Activity : Discrepancies in IC₅₀ values for cholinesterase inhibition may arise from assay variations (e.g., enzyme source, pH). Standardizing protocols (e.g., using recombinant human AChE) ensures reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1-naphthylamine Hydrochloride
Reactant of Route 2
N-Methyl-1-naphthylamine Hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.